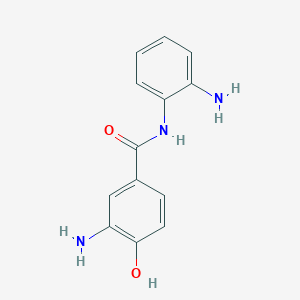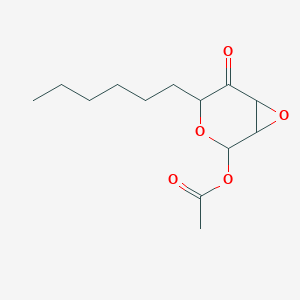
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl-: is an organic compound that belongs to the class of diketones It is characterized by the presence of two ketone groups at the first and third positions of the propane chain, with a 2,4-dimethylphenyl group attached to the first carbon and a phenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation reaction, where propanoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields propiophenone, which can then undergo further reactions to introduce the 2,4-dimethylphenyl group.
Industrial Production Methods: On an industrial scale, the compound can be produced by the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C) . This method is efficient and yields the desired product in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its diketone structure makes it a valuable building block for the preparation of more complex compounds.
Biology and Medicine: In biological research, 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals. Its unique structure allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect pathways related to enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Propiophenone: A related compound with a similar structure but lacking the 2,4-dimethylphenyl group.
Acetophenone: Another related compound with a single ketone group and a phenyl group attached to the carbonyl carbon.
Uniqueness: 1,3-Propanedione, 1-(2,4-dimethylphenyl)-3-phenyl- is unique due to the presence of two ketone groups and the specific substitution pattern on the aromatic rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
63250-28-2 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-12-8-9-15(13(2)10-12)17(19)11-16(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
OSERJEKBUPUVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)







![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)

